N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.42. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with similar structures have been found to have antibacterial properties . They are known to inhibit certain enzymes, such as proteases and carbonic anhydrase , which are essential for the survival and multiplication of bacteria .
Mode of action
These compounds primarily block the enzyme folate synthetase, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Biochemical pathways
The inhibition of these enzymes disrupts several biochemical pathways. For instance, the inhibition of carbonic anhydrase disrupts the balance of pH and electrolytes in the body, affecting various physiological processes .
Pharmacokinetics
Sulfonamides, a class of compounds with similar structures, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of action
The inhibition of the target enzymes and the disruption of the biochemical pathways result in the inhibition of bacterial growth and multiplication .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function of cells and tissues .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-11-2-5-17-22-19-13(20(25)23(17)10-11)9-16(28-19)18(24)21-12-3-4-14-15(8-12)27-7-6-26-14/h2-5,8-10H,6-7H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWITBPVWVFMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC5=C(C=C4)OCCO5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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